N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide
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Overview
Description
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C22H14ClN3OS and its molecular weight is 403.88. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chlorobenzo[b]thiophene-2-carboxamide is involved in various synthetic and characterization studies to explore its potential in scientific research. For instance, Sedlák et al. (2008) detailed the synthesis and characterization of substituted (benzo[b]thiophen‐2‐yl)‐4‐methyl‐4,5‐dihydro‐1H‐imidazol‐5‐ones, highlighting the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chloride with 2-alkyl-2-aminopropanamides to prepare a series of carboxamides. This process involves base-catalysed ring closure reactions and explores the potential replacement of 3-chlorine substituent by piperidine via the Buchwald-Hartwig reaction, indicating a versatile synthetic route for developing related compounds (Sedlák, Drabina, Lánský, & Svoboda, 2008).
Antimicrobial and Anti-inflammatory Properties
Further research delves into the antimicrobial and anti-inflammatory properties of compounds structurally related to this compound. Kumara et al. (2009) synthesized benzo[b]thiophene substituted carbamates, ureas, semicarbazides, and pyrazoles, and assessed their antimicrobial and analgesic activities. Their findings suggest that modifications to the benzo[b]thiophene core can lead to compounds with significant biological activities, offering a pathway for the development of new therapeutic agents (Kumara, Mahadevan, Harishkumar, Padmashali, & Naganagowda, 2009).
Electrophysiological Activity
In the realm of cardiology, Morgan et al. (1990) explored the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, revealing that compounds in this class can exhibit class III electrophysiological activity, making them potential candidates for antiarrhythmic agents. This study underscores the importance of the imidazolyl group in modulating the biological activity of these compounds, which could be crucial for developing new treatments for arrhythmias (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).
Heterocyclic Synthesis
The versatility of this compound extends to the field of heterocyclic synthesis, where its derivatives are used as precursors or intermediates. Mohareb et al. (2004) investigated thiophenylhydrazonoacetates in heterocyclic synthesis, showcasing the potential of these compounds in creating diverse heterocyclic structures with potential pharmaceutical applications (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Mechanism of Action
Target of Action
It’s known that imidazole-containing compounds, such as this one, have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been shown to interact with various biological targets, leading to a wide range of effects . For example, some imidazole derivatives have been found to inhibit the PqsR-controlled PpqsA-lux transcriptional reporter fusion in P. aeruginosa at low submicromolar concentrations .
Biochemical Pathways
It’s known that imidazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities . For instance, some imidazole derivatives have been found to inhibit the biosynthesis of AQs, including the signal molecules 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and 2-heptyl-4-hydroxyquinoline (HHQ), which depend on a group of enzymes (PqsA, PqsBC, PqsD, PqsE, PqsH) and the starting substrates, anthraniloyl-CoA and malonyl-CoA .
Result of Action
Some imidazole derivatives have been found to exhibit excellent antiproliferative potency with a significant ic 50 value of ∼10 μm against the eac cell line .
Biochemical Analysis
Biochemical Properties
Benzimidazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . These interactions can be influenced by the specific functional groups present in the benzimidazole derivative .
Cellular Effects
Benzimidazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzimidazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3OS/c23-19-15-8-1-4-11-18(15)28-20(19)22(27)24-14-7-5-6-13(12-14)21-25-16-9-2-3-10-17(16)26-21/h1-12H,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWMMJIZCLQTJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.